molecular formula C25H21F2NO4 B12307236 (R)-4-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

(R)-4-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

Cat. No.: B12307236
M. Wt: 437.4 g/mol
InChI Key: CMOCQWVOWRXWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,5-difluoro-L-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two fluorine atoms on the phenyl ring. This compound is valuable in the field of medicinal chemistry and peptide research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,5-difluoro-L-homophenylalanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of fluorine atoms on the phenyl ring. The process generally includes:

Industrial Production Methods

Industrial production of Fmoc-2,5-difluoro-L-homophenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,5-difluoro-L-homophenylalanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Fmoc-2,5-difluoro-L-homophenylalanine involves its incorporation into peptides, where the fluorine atoms can influence the peptide’s conformation and stability. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions. The fluorine atoms can participate in hydrogen bonding and other interactions, affecting the peptide’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2,5-difluoro-L-homophenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence the electronic properties and reactivity of the compound. This makes it particularly valuable in the design of peptides with specific biological activities .

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)

InChI Key

CMOCQWVOWRXWCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O

Origin of Product

United States

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